N-(3-methoxyphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(3-METHOXYPHENYL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, thiazolyl, and pyridazinyl groups
Preparation Methods
The synthesis of N-(3-METHOXYPHENYL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as using a thioamide and a haloketone.
Attachment of the pyridazine ring: This step involves the coupling of the thiazole derivative with a pyridazine precursor, often using palladium-catalyzed cross-coupling reactions.
Introduction of the methoxyphenyl groups: This can be done through nucleophilic substitution reactions, where methoxyphenyl groups are introduced to the intermediate compounds.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target compound, often using amide bond formation reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
N-(3-METHOXYPHENYL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole or pyridazine rings.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-METHOXYPHENYL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving thiazole and pyridazine derivatives.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology to study the effects of structural modifications on biological activity.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thiazole and pyridazine rings suggests potential interactions with nucleic acids or proteins, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar compounds to N-(3-METHOXYPHENYL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE include:
N-(4-METHOXYPHENYL)-6-METHYL-4-PYRIMIDINAMINE: This compound shares the methoxyphenyl group but differs in the core structure, featuring a pyrimidine ring instead of a thiazole-pyridazine combination.
Thiazole derivatives: Compounds with thiazole rings that exhibit similar biological activities but differ in their substituents and overall structure.
Pyridazine derivatives: Compounds with pyridazine rings that may have different substituents, affecting their chemical and biological properties.
The uniqueness of N-(3-METHOXYPHENYL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N4O3S2 |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-23(33-24(25-15)16-7-9-18(30-2)10-8-16)20-11-12-22(28-27-20)32-14-21(29)26-17-5-4-6-19(13-17)31-3/h4-13H,14H2,1-3H3,(H,26,29) |
InChI Key |
KKGMJAYSZDRCLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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